GnRH Antagonist Activity: 6-(1H-Tetrazol-5-yl)pyridin-3-amine Derivative vs. Related Bioisosteres
A derivative of 6-(1H-tetrazol-5-yl)pyridin-3-amine (BDBM50213663) exhibits an IC50 of 7 nM for inhibiting the human gonadotropin-releasing hormone receptor (GnRHR) [1]. This activity is 1.3-fold more potent than a structurally related triazolopyridine analog (IC50 = 9 nM) and 2.3-fold more potent than a fluorophenyl analog (IC50 = 16 nM) in the same assay [1].
| Evidence Dimension | GnRH receptor binding inhibition |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | Triazolopyridine analog: IC50 = 9 nM; Fluorophenyl analog: IC50 = 16 nM |
| Quantified Difference | 1.3-fold more potent vs. triazolopyridine analog; 2.3-fold more potent vs. fluorophenyl analog |
| Conditions | Inhibition of human GnRHR expressed in RBL cells, assessed by inhibition of GnRH-stimulated [3H]inositol phosphate hydrolysis |
Why This Matters
For endocrinology or oncology research programs targeting GnRH, this data indicates the 6-(1H-tetrazol-5-yl)pyridin-3-amine scaffold can be prioritized over triazole- or phenyl-based alternatives for achieving sub-10 nM potency.
- [1] BindingDB. BDBM50213663: (1-(3-((S)-1-(2-(6-(1H-tetrazol-5-yl)pyridin-3-yl)e...). Affinity Data: IC50 = 7nM. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
